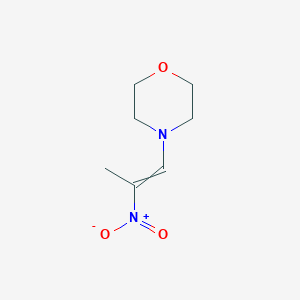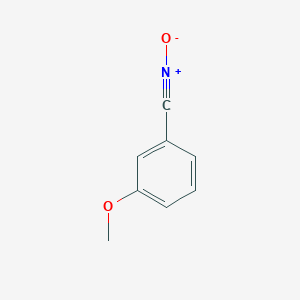
1-Fluoro-2,4,6-trimethylpyridin-1-ium fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-2,4,6-trimethylpyridin-1-ium fluoride is a chemical compound known for its role as an electrophilic fluorinating agent. It is widely used in organic synthesis, particularly in the fluorination of various substrates. The compound is characterized by its pyridinium core substituted with three methyl groups and a fluorine atom, making it a potent source of electrophilic fluorine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Fluoro-2,4,6-trimethylpyridin-1-ium fluoride can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylpyridine with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate . The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent like acetonitrile.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials make it feasible for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluoro-2,4,6-trimethylpyridin-1-ium fluoride primarily undergoes electrophilic fluorination reactions. It can react with a variety of nucleophilic substrates, including aromatic compounds, alkenes, and heterocycles .
Common Reagents and Conditions: The compound is often used in conjunction with palladium catalysts for selective fluorination reactions. For example, palladium-catalyzed C-H activation and oxidative fluorination are common methods . Other reagents that may be used include N-fluorobenzenesulfonimide and other electrophilic fluorinating agents.
Major Products Formed: The major products formed from reactions involving this compound are typically fluorinated organic compounds. These products can include fluoroazulenes, fluorinated aromatics, and other fluorinated heterocycles .
Wissenschaftliche Forschungsanwendungen
1-Fluoro-2,4,6-trimethylpyridin-1-ium fluoride has a wide range of applications in scientific research. In chemistry, it is used for the synthesis of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals due to the unique properties imparted by fluorine atoms . In biology and medicine, fluorinated compounds are often used as imaging agents or in drug development. The compound’s ability to introduce fluorine into organic molecules makes it a valuable tool in these fields .
Wirkmechanismus
The mechanism by which 1-fluoro-2,4,6-trimethylpyridin-1-ium fluoride exerts its effects involves the transfer of the fluorine atom to a nucleophilic substrate. This process is facilitated by the electrophilic nature of the fluorine atom in the compound. The molecular targets and pathways involved depend on the specific reaction and substrate, but generally, the fluorine atom is introduced into the organic molecule, enhancing its chemical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 1-fluoro-2,4,6-trimethylpyridin-1-ium fluoride include other electrophilic fluorinating agents such as N-fluorobenzenesulfonimide, 1-fluoropyridinium triflate, and 2,6-dichloro-1-fluoropyridinium tetrafluoroborate .
Uniqueness: What sets this compound apart is its high reactivity and selectivity in fluorination reactions. The presence of three methyl groups on the pyridinium ring enhances its stability and reactivity, making it a preferred choice for many synthetic applications .
Eigenschaften
CAS-Nummer |
112290-10-5 |
|---|---|
Molekularformel |
C8H11F2N |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
1-fluoro-2,4,6-trimethylpyridin-1-ium;fluoride |
InChI |
InChI=1S/C8H11FN.FH/c1-6-4-7(2)10(9)8(3)5-6;/h4-5H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JFUKDQISVXMNRI-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=[N+](C(=C1)C)F)C.[F-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-Butylideneamino]-3,5-dimethylphenol](/img/structure/B14323218.png)


![(4-{[(Benzyloxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride](/img/structure/B14323232.png)




![4,4'-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol](/img/structure/B14323257.png)
![(E)-2-chloro-3-[[[(ethoxy)carbonyl]methyl](methyl)amino]-2-propene nitrile](/img/structure/B14323269.png)

![2,2'-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride](/img/structure/B14323281.png)
![3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid](/img/structure/B14323286.png)

